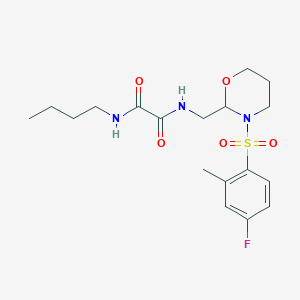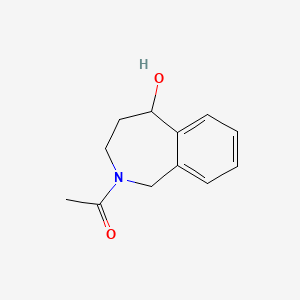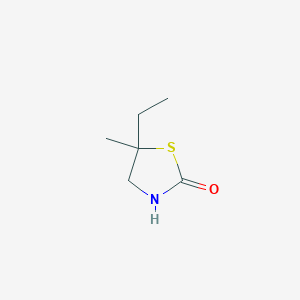
5-Ethyl-5-methyl-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a one-pot mechanism has been described for the formation of bioactive thiazolidin-4-ones .Aplicaciones Científicas De Investigación
Organic Synthesis
Thiazolidine motifs, such as 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Activity
Thiazolidine derivatives have shown potential in anticancer activity . They have been used in the design of probes for cancer research . The derivatives embedded with electron-donating and electron-withdrawing groups have exhibited potential cytotoxic activity .
Antimicrobial Activity
Thiazolidinones have demonstrated significant antimicrobial activity . They have been synthesized to obtain substances with significant antimicrobial activity .
Anti-inflammatory Activity
Thiazolidinones have been found to exhibit anti-inflammatory properties . They have been used in the development of new therapeutic agents due to their wide spectrum of biological activities .
Anticonvulsant Activity
Thiazolidinones have shown potential in anticonvulsant activity . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Neuroprotective Activity
Thiazolidinones have demonstrated neuroprotective properties . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Antioxidant Activity
Thiazolidinones have shown potential in antioxidant activity . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Antidiabetic Activity
Thiazolidinones have demonstrated antidiabetic properties . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .
Direcciones Futuras
Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
5-ethyl-5-methyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIUQKGXMHJBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-methyl-1,3-thiazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)
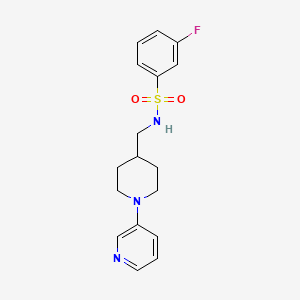

![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)
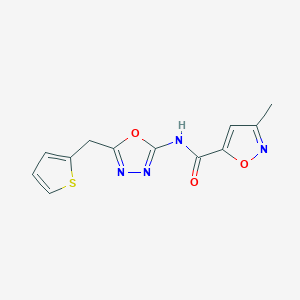
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
